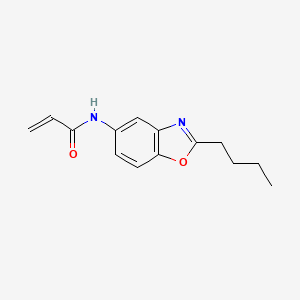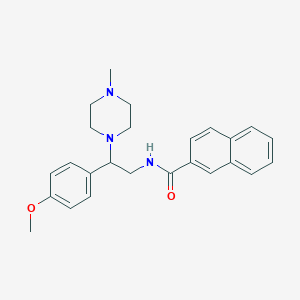![molecular formula C9H16O B2498601 Spiro[2.5]octan-5-ylmethanol CAS No. 2002815-12-3](/img/structure/B2498601.png)
Spiro[2.5]octan-5-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.5]octan-5-ylmethanol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the spirocyclic family of compounds, which have a unique structure that makes them useful in a range of fields, including pharmaceuticals, materials science, and organic synthesis. In 5]octan-5-ylmethanol, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
1. Chemical Rearrangements and Cation Formation Spiro[2.5]octan-5-ylmethanol has been a subject of study in chemical rearrangements and cation formation. For example, Prakash et al. (1987) explored the ionization and rearrangement of 4-spiro[2.n]alkanols, including spiro[2.5]octanol, which forms a static spiro[2.5]octyl cation, a type of secondary cyclohexyl cation stabilized by an adjacent spirocyclopropane ring. This cation was found to rearrange under certain conditions, providing insights into the behavior of such complex cations (Prakash, Fung, Olah, & Rawdah, 1987).
2. Cycloaddition Reactions and Novel Rearrangements this compound derivatives have been involved in cycloaddition reactions leading to novel rearrangements. For instance, Şenol et al. (2016) reported the reaction of a derivative of this compound with phenyltriazolinedione, resulting in a unique rearranged product. This study contributes to understanding the potential of this compound derivatives in synthetic organic chemistry (Şenol, Bayrak, Menzek, Şahin, & Karakuş, 2016).
3. Investigation of Solvolysis Reactions The compound has been studied in the context of solvolysis reactions. Tsuji, Moritani, and Nishida (1967) examined the solvolyses of various spiro compounds including this compound derivatives. Their research provides valuable insights into the reactivity and stability of such compounds in different solvents (Tsuji, Moritani, & Nishida, 1967).
4. Mechanistic Studies in Enzyme Reactions this compound derivatives have been used to investigate the mechanisms of enzyme reactions. For example, Auclair et al. (2002) utilized spiro[2.5]octane to study the hydrocarbon hydroxylation mechanisms of cytochrome P450 enzymes, contributing to the understanding of these crucial biological catalysts (Auclair, Hu, Little, Ortiz de Montellano, & Groves, 2002).
5. Applications in Synthesis and Organic Chemistry The compound finds application in the synthesis of various organic compounds. For example, Jin et al. (2015) developed a synthetic route for spiro[2.5]octane-5,7-dione, showcasing the compound's utility in constructing complex molecular structures (Jin, Xu, Yang, Lu, Fu, Xie, Zhu, & Dong, 2015).
Eigenschaften
IUPAC Name |
spiro[2.5]octan-7-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-2-1-3-9(6-8)4-5-9/h8,10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJCNJRKRPUJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2498520.png)


![2-[4-(Hydroxyimino)piperidin-1-yl]acetamide](/img/structure/B2498524.png)
![(E)-4-(Dimethylamino)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2498528.png)
![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2498531.png)
![tert-Butyl 2-formyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2498532.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)

![1-(2-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498539.png)

![4-fluoro-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2498541.png)